An In-depth Technical Guide to the Physical Properties of N-Methylcyclopentanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of N-Methylcyclopentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclopentanamine hydrochloride is a secondary amine salt that serves as a valuable building block in organic synthesis and is of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic protocols and formulation studies. This guide provides a comprehensive overview of the key physical characteristics of N-Methylcyclopentanamine hydrochloride, supported by detailed experimental protocols for their determination.
Chemical Identity and Molecular Structure
N-Methylcyclopentanamine hydrochloride is the salt formed from the reaction of the cyclic secondary amine, N-methylcyclopentanamine, with hydrochloric acid. The protonation of the amine nitrogen by the hydrochloric acid results in an ammonium chloride salt.
Molecular Formula: C₆H₁₄ClN[1][2][3]
Molecular Weight: 135.64 g/mol [1][2][3][4]
Chemical Structure:
Caption: 2D structure of N-Methylcyclopentanamine hydrochloride.
Summary of Physical Properties
The following table summarizes the key physical properties of N-Methylcyclopentanamine hydrochloride. It is important to note that while some properties are readily available from computational data, experimental values for melting point and solubility require laboratory determination.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | PubChem[4], Sigma-Aldrich[1][2], ChemScene[3] |
| Molecular Weight | 135.64 g/mol | PubChem[4], Sigma-Aldrich[1][2], ChemScene[3] |
| Physical Form | Solid | Sigma-Aldrich[1][2] |
| Melting Point | Not explicitly reported. Requires experimental determination. | N/A |
| Boiling Point | Not applicable (decomposes). The free base has a boiling point of 120-122 °C.[5] | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents. Requires experimental determination. | N/A |
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of N-Methylcyclopentanamine hydrochloride.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology: Capillary Melting Point Method [6][7][8][9]
This method is a standard and widely accepted technique for determining the melting point of a solid.
Caption: Workflow for pH-Solubility Profile Determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Prepare a series of aqueous buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).
-
In separate vials, add an excess amount of N-Methylcyclopentanamine hydrochloride to a known volume of each buffer solution. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) to equilibrate. Equilibrium is typically reached within 24-48 hours.
-
-
Sample Analysis:
-
After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilute the filtered samples appropriately with a suitable solvent.
-
Determine the concentration of the dissolved N-Methylcyclopentanamine hydrochloride in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectroscopic method.
-
Measure the final pH of each saturated solution.
-
-
Data Analysis:
-
Plot the measured solubility (in mg/mL or mol/L) as a function of the final measured pH to generate the pH-solubility profile.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
FTIR spectroscopy provides information about the functional groups present in a molecule.
Methodology: KBr Pellet Method [1][10][11][12][13] This is a common technique for obtaining the IR spectrum of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thoroughly dry both the N-Methylcyclopentanamine hydrochloride sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any residual moisture.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained. [10] * Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Expected characteristic peaks would include N-H stretching vibrations for the secondary ammonium salt, C-H stretching and bending vibrations for the cyclopentyl and methyl groups, and C-N stretching vibrations.
-
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: Solution-State ¹H and ¹³C NMR [14][15][16][17][18] Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of N-Methylcyclopentanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. [14]Deuterated water (D₂O) or deuterated methanol (CD₃OD) are likely good choices due to the salt nature of the compound.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube. [16] * Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
-
Spectral Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclopentyl ring, the methyl group, and the N-H protons.
-
The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the cyclopentyl ring and the methyl group.
-
Conclusion
This technical guide has outlined the key physical properties of N-Methylcyclopentanamine hydrochloride and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding of these properties is essential for scientists and researchers working with this compound, enabling its confident application in drug discovery and development. The methodologies described herein are designed to yield accurate and reproducible data, ensuring the high standards of scientific integrity required in research and development.
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